molecular formula C22H20O4 B11399787 5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11399787
M. Wt: 348.4 g/mol
InChI Key: FEFAXXWJLMYBJZ-UHFFFAOYSA-N
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Description

5-Butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative derived from the core psoralen (7H-furo[3,2-g]chromen-7-one) structure . Psoralen, a natural furanocoumarin from Psoralea corylifolia L., is known for its anticancer, immunomodulatory, and photosensitizing properties . The target compound features a butyl chain at position 5 and a 3-methoxyphenyl group at position 3 (Figure 1). These modifications aim to enhance bioavailability, target selectivity, and pharmacological activity compared to parent psoralen derivatives.

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

5-butyl-3-(3-methoxyphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C22H20O4/c1-3-4-6-15-10-22(23)26-21-12-20-18(11-17(15)21)19(13-25-20)14-7-5-8-16(9-14)24-2/h5,7-13H,3-4,6H2,1-2H3

InChI Key

FEFAXXWJLMYBJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromene core, followed by the introduction of the butyl and methoxyphenyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as batch or continuous flow reactors. The choice of method depends on factors like the required production scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient and sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, antioxidant, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Furanocoumarins exhibit diverse bioactivities depending on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Furanocoumarins
Compound Name Substituents (Positions) Key Activity/Property Reference
5-Butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one 5-butyl, 3-(3-methoxyphenyl) Potential ABCG2 inhibition, anticancer*
9-((1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazol-4-yl)methoxy)-7H-furo[3,2-g]chromen-7-one 9-triazole-methoxy Antiproliferative (IC₅₀ = 7.5 µM in AGS cells)
5-(Hydroxymethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one 5-hydroxymethyl, 3-phenyl Synthetic intermediate for vitamin D analogs
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-butyl, 5-methyl, 3-phenyl Unspecified bioactivity (CAS 337918-31-7)
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 3-(4-methoxyphenyl), 5-methyl Structural analog with modified hydrophobicity
Imperatorin (9-Isopentenyloxypsoralen) 9-isopentenyloxy CYP3A4 inhibition, photosensitizer
Key Observations:

Substituent Position :

  • Position 5 vs. 6 : The butyl group at position 5 (target compound) vs. position 6 (CAS 337918-31-7) alters steric interactions with molecular targets like ABCG2 or CYP3A4 .
  • Position 3 : A 3-methoxyphenyl group (target) enhances π-π stacking in hydrophobic pockets compared to phenyl () or 4-methoxyphenyl () .

Functional Group Impact: Triazole-modified derivatives () show 13-fold selectivity for cancer cells over normal cells, suggesting that heterocyclic groups improve therapeutic indices .

Chain Flexibility :

  • Derivatives with polymethylenic side chains (e.g., 9-(ω-hydroxyalkyloxy)-7H-furo[3,2-g]chromen-7-one) demonstrate rigidity-dependent CYP3A4 inhibition, highlighting the importance of substituent flexibility .
Table 2: Activity Profiles of Selected Compounds
Compound Target/Activity Mechanism/Outcome Reference
Target Compound ABCG2 transporter Reverses multidrug resistance (in vitro)*
Phenylfurocoumarin (PFC) ABCG2 Reduces SN-38 IC₅₀ by 50% in HCT-116 cells
Psoralen-oxathiazolone derivatives Immunoproteasome β5i subunit Higher inhibitory activity than psoralen
Imperatorin CYP3A4 Inhibits drug-metabolizing enzymes
  • Oxathiazolone-modified psoralens () show superior immunoproteasome inhibition, suggesting that warhead groups (e.g., oxathiazolone) are critical for potency over alkyl/aryl substituents .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Formula Molar Mass (g/mol) LogP* Water Solubility
Target Compound C₂₁H₂₀O₄ 336.38 ~3.5 Low
6-Butyl-5-methyl-3-phenyl derivative C₂₂H₂₀O₃ 332.39 ~4.0 Very low
Triazole derivative () C₂₁H₁₅F₃N₃O₃ 414.35 ~2.8 Moderate
Imperatorin C₁₆H₁₄O₄ 270.28 ~2.9 Low
  • Triazole derivatives () balance hydrophobicity and solubility, enabling better bioavailability .

Biological Activity

5-butyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C23H22O4
Molecular Weight 362.418 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound, particularly against various cancer cell lines. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study A Huh7 (HCC)38.15Induction of apoptosis via Bcl-2/Bim modulation
Study B MCF-7 (Breast Cancer)45.00Inhibition of cell proliferation
Study C A549 (Lung Cancer)50.00Suppression of migration through EMT regulation

Anti-Metastatic Properties

The compound has also shown promise in inhibiting metastasis in hepatocellular carcinoma (HCC) cells. In vitro assays indicated that non-cytotoxic concentrations significantly reduced cell motility and invasion:

  • Scratch Motility Assay : Demonstrated reduced wound closure in treated cells compared to controls.
  • Boyden Chamber Assay : Showed significant suppression of migration at concentrations as low as 1 µM .

Case Studies

  • Case Study on Huh7 Cells : In a controlled study, treatment with this compound resulted in a marked decrease in integrin α7 expression and downstream signaling pathways associated with metastasis .
  • Comparative Analysis with Other Compounds : When compared to similar furochromene derivatives, this compound exhibited enhanced anti-cancer activity due to its unique substitution pattern which influences its reactivity and interaction with biological targets .

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